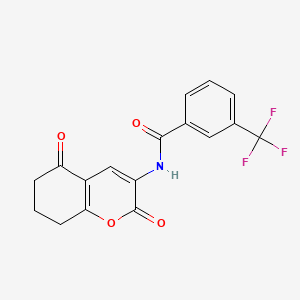

N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide

Description

The compound belongs to a class of chromen-3-yl benzamides characterized by a bicyclic 5,6,7,8-tetrahydro-2H-chromen-2,5-dione core substituted with a benzamide group at the 3-position. The trifluoromethyl (-CF₃) group at the 3-position of the benzene ring distinguishes it from analogs with other substituents (e.g., -CH₃, -Cl). These compounds are typically used in biochemical research, particularly in enzyme inhibition studies, though specific applications are proprietary or require further validation .

Properties

IUPAC Name |

N-(2,5-dioxo-7,8-dihydro-6H-chromen-3-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3NO4/c18-17(19,20)10-4-1-3-9(7-10)15(23)21-12-8-11-13(22)5-2-6-14(11)25-16(12)24/h1,3-4,7-8H,2,5-6H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGYAWULCLUDNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C(=O)O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide typically involves multiple steps. One common approach is the reaction of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid with 3-(trifluoromethyl)benzene-1-carbonyl chloride in the presence of a suitable base, such as triethylamine, to form the amide bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or large batch reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The chromene ring can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be performed to modify the chromene ring or the trifluoromethyl group.

Substitution: Substitution reactions can introduce different substituents onto the chromene ring or the trifluoromethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized chromene derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide has shown promise in various therapeutic areas:

- Anti-Cancer Activity : The compound has been investigated for its ability to inhibit enzymes involved in cell proliferation. Studies suggest that it may act as an anti-cancer agent through mechanisms involving the inhibition of cyclooxygenase and lipoxygenase enzymes, which are critical in inflammatory pathways .

- Anti-inflammatory Properties : Its mechanism of action includes reducing inflammation by inhibiting key enzymes related to the inflammatory response. This property makes it a candidate for developing anti-inflammatory drugs .

The compound exhibits significant biological activity:

- Enzyme Inhibition : Research indicates that it can inhibit acetylcholinesterase and butyrylcholinesterase, which are important targets in neurodegenerative diseases .

- Antimicrobial Properties : Preliminary studies have suggested potential antimicrobial effects against various pathogens, including Mycobacterium tuberculosis .

Material Science

In addition to its biological applications, this compound is being explored for its use in developing new materials with specific properties. Its unique chemical structure allows for modifications that can lead to materials with enhanced performance in various industrial applications.

Data Table: Summary of Biological Activities

Case Study 1: Anti-Cancer Mechanism

A study conducted on various chromene derivatives indicated that this compound exhibited significant cytotoxicity against cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the modulation of signaling pathways involved in cell survival and death .

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that this compound effectively reduced pro-inflammatory cytokine production in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential application in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .

Mechanism of Action

The mechanism by which N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide exerts its effects involves its interaction with specific molecular targets. The chromene ring can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound's stability and binding affinity, making it more effective in its biological role.

Comparison with Similar Compounds

Key Structural Variations

The primary differences among analogs lie in the substituents on the benzamide moiety. Below is a comparative analysis based on available

| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS No. |

|---|---|---|---|---|

| N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide (Target) | -CF₃ | C₁₇H₁₂F₃NO₄ | ~343.29 (estimated) | Not explicitly listed |

| N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methylbenzenecarboxamide | -CH₃ (para) | C₁₇H₁₅NO₄ | 297.305 | 339009-35-7 |

| 3-Chloro-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzenecarboxamide | -Cl (meta) | C₁₆H₁₁ClNO₄ | 316.72 | 339009-26-6 |

| N-[8-[(dimethylamino)methylene]-5,6,7,8-tetrahydro-2,5-dioxo-2H-chromen-3-yl]benzenecarboxamide | -N(CH₃)₂ | C₁₉H₁₈N₂O₄ | 338.36 | 341966-17-4 |

Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The -CF₃ group (strong electron-withdrawing) likely enhances electrophilicity and metabolic stability compared to the -CH₃ (electron-donating) and -Cl (moderately electron-withdrawing) analogs. This may influence solubility and binding affinity in biological systems .

Thermodynamic Stability :

Commercial Availability and Pricing

Biological Activity

N-(2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H12F3NO4

- Molecular Weight : 351.28 g/mol

- CAS Number : 338405-02-0

The biological activity of this compound can be attributed to its structural features that facilitate interaction with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability. The dioxo-chromene moiety is known for its ability to form hydrogen bonds and engage in π-π stacking interactions with biomolecules.

Biological Activities

-

Anticancer Activity

- Several studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

-

Anti-inflammatory Properties

- Research has shown that this compound can reduce inflammation markers in cellular models.

-

Antioxidant Activity

- The antioxidant capacity of this compound has been evaluated using various assays.

Data Table: Summary of Biological Activities

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example:

Q & A

Q. Example Workflow :

Input molecular descriptors into AI models.

Generate virtual reaction scenarios.

Validate predictions with bench-scale experiments .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in bioactivity often arise from structural analogs or assay variability. Mitigation strategies include:

- Structural benchmarking : Compare activity against analogs (e.g., N-(5-fluoro-9-oxo-xanthen-3-yl)-trimethoxybenzamide) to identify pharmacophore contributions .

- Assay standardization : Use orthogonal assays (e.g., fluorescence polarization vs. ELISA) to confirm target binding .

- Meta-analysis : Aggregate data from multiple studies to distinguish compound-specific effects from experimental noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.